7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the reaction of appropriate thiazole and pyrimidine precursors. One common method involves the cyclization of 2-aminothiazole derivatives with α-haloketones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers or thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ether; temperatures ranging from -78°C to room temperature.
Substitution: Amines, thiols, alkoxides; solvents like ethanol or DMF; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
7-chloro-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiazolo[5,4-d]thiazoles: These compounds have a fused thiazole-thiazole structure and exhibit different electronic properties.
Pyrano[2,3-d]thiazoles: These compounds contain a pyran ring fused to a thiazole ring and are known for their diverse biological activities.
Uniqueness
7-chloro-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the phenyl and methyl groups contribute to its stability and lipophilicity .
Properties
Molecular Formula |
C12H8ClN3S2 |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
7-chloro-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H8ClN3S2/c1-7-14-10(13)9-11(15-7)16(12(17)18-9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
IETDFKOHVIAZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.